molecular formula C8H5BrFIO2 B13137511 Methyl 4-bromo-2-fluoro-6-iodobenzoate

Methyl 4-bromo-2-fluoro-6-iodobenzoate

Cat. No.: B13137511
M. Wt: 358.93 g/mol
InChI Key: CAYGCAXDBJTWQL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

This compound belongs to the class of halogenated benzoic acid esters, distinguished by its trisubstituted aromatic core. The compound’s structural identity is defined by the following features:

Property Value
Molecular Formula $$ \text{C}8\text{H}5\text{BrFIO}_2 $$
Molecular Weight 358.93 g/mol
CAS Registry Number 1935413-12-9
Substituent Positions 4-bromo, 2-fluoro, 6-iodo
Functional Group Methyl ester (-COOCH$$_3$$)

The benzene ring is substituted at the 2-, 4-, and 6-positions with fluorine, bromine, and iodine, respectively, creating a sterically hindered yet electronically diverse framework. This arrangement facilitates regioselective reactions, particularly in transition metal-catalyzed couplings such as Suzuki-Miyaura or Buchwald-Hartwig reactions. The methyl ester group at the 1-position enhances solubility in nonpolar solvents, a critical feature for its handling in synthetic workflows.

Structurally related compounds, such as methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2) and methyl 4-bromo-2,6-difluorobenzoate (CAS: 773134-11-5), demonstrate how halogen diversity influences reactivity. For instance, replacing iodine with chlorine in the 6-position (as in methyl 4-bromo-2-fluoro-6-chlorobenzoate) reduces steric bulk but also diminishes polarizability, affecting its suitability for certain catalytic transformations.

Historical Context in Organohalogen Chemistry

The synthesis of this compound is rooted in the broader evolution of organohalogen chemistry, which gained momentum after Friedrich Wöhler’s 1828 synthesis of urea challenged vitalism and established organic chemistry as a distinct field. The intentional incorporation of halogens into aromatic systems emerged in the late 19th century, driven by the discovery of halogenated natural products (e.g., thyroxine) and their pharmacological activities.

By the mid-20th century, advances in directed ortho-metalation and halogen-exchange reactions enabled precise functionalization of benzoate derivatives. The compound’s development reflects the demand for structurally intricate intermediates in drug discovery, particularly for kinase inhibitors and antiviral agents where halogen atoms improve target binding and metabolic stability.

Role in Multifunctional Aromatic Compound Research

This compound serves as a versatile building block in synthetic organic chemistry. Its three distinct halogen atoms allow sequential functionalization, enabling the construction of complex molecules through stepwise coupling reactions. For example:

  • Iodine participates in Ullmann-type couplings to form biaryl structures.
  • Bromine undergoes Suzuki-Miyaura cross-coupling with boronic acids.
  • Fluorine remains inert under many conditions, preserving electronic effects for downstream applications.

In materials science, this compound has been explored as a precursor for liquid crystals and organic semiconductors, where halogenated aromatics enhance charge transport properties. Comparative studies with methyl 4-bromo-2-fluorobenzoate (lacking iodine) highlight the critical role of heavy halogens in modulating molecular packing and intermolecular interactions.

The compound’s utility is further exemplified in agrochemical research, where its derivatives act as herbicidal agents. The iodine atom’s polarizability improves lipid membrane permeability, a key factor in enhancing bioavailability.

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 4-bromo-2-fluoro-6-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3

InChI Key

CAYGCAXDBJTWQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)Br)F

Origin of Product

United States

Preparation Methods

Esterification of 4-bromo-2-fluorobenzoic Acid

A common initial step is the methylation of 4-bromo-2-fluorobenzoic acid to form methyl 4-bromo-2-fluorobenzoate. This esterification is typically achieved using (trimethylsilyl)diazomethane as a methylating agent under mild conditions:

Step Reagents & Conditions Outcome Reference
1 4-Bromo-2-fluorobenzoic acid, THF, MeOH, 0 °C Methyl 4-bromo-2-fluorobenzoate formed
2 (Trimethylsilyl)diazomethane in hexanes, 0-20 °C, 1 h Quantitative yield, no further purification needed

This method offers a high-yield, straightforward esterification pathway with mild reaction conditions.

Alternative Approach: Diazonium Salt Formation and Sandmeyer-Type Iodination

Another method involves diazotization of amino-substituted methyl benzoates followed by iodination via Sandmeyer reaction:

Step Reagents & Conditions Outcome Reference
1 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester, H2SO4, NaNO2, KI, 0-5 °C, 1-5 h Formation of methyl 4-bromo-5-fluoro-2-iodobenzoate (72% yield)
2 Methyl 4-bromo-5-fluoro-2-iodobenzoate, CuCN, DMF, 60 °C, 10 h, N2 atmosphere Conversion to methyl 4-bromo-2-cyano-5-fluorobenzoate (88% yield) (related cyanation step)

While this patent primarily describes cyanation, the diazotization/iodination step is directly relevant for iodination of aromatic amines.

Summary Table of Preparation Routes

Methodology Starting Material Key Reagents & Conditions Yield (%) Notes Reference
Esterification with (TMS)diazomethane 4-Bromo-2-fluorobenzoic acid (Trimethylsilyl)diazomethane, THF, MeOH, 0-20 °C Quantitative Mild, efficient esterification
Electrophilic iodination Methyl 2-amino-4-bromo-3-fluorobenzoate Iodine, Ag2SO4, EtOH, room temp, 45 min 88 Regioselective iodination
Diazotization and Sandmeyer iodination 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester H2SO4, NaNO2, KI, 0-5 °C, 1-5 h 72 Classic diazonium iodination

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR spectra confirm the aromatic proton environment and methyl ester signals consistent with substitution patterns. For example, methyl 4-bromo-2-fluorobenzoate shows aromatic multiplets around 7.8–7.3 ppm and a singlet at ~3.9 ppm for the ester methyl group.
    • Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate exhibits distinct aromatic doublets and singlets consistent with the substitution pattern.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to expected molecular weights with isotopic patterns characteristic of bromine and iodine atoms.
  • Purity and Yield:

    • Reported yields range from 70% to 90% depending on the step and method, with purity confirmed by chromatographic techniques and NMR.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products: The products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound is compared to structurally related halogenated benzoates, focusing on substituent types, positions, and their impact on physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Index
Methyl 4-bromo-2-fluoro-6-iodobenzoate 1935413-12-9 Br (4), F (2), I (6), COOCH₃ (1) C₈H₅BrFIO₂ 365.94 Reference
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 Br (4), F (2), OH (6), COOCH₃ (1) C₈H₆BrFO₃ 249.03 0.85
Methyl 4-bromo-2-fluoro-6-methoxybenzoate 1193162-18-3 Br (4), F (2), OCH₃ (6), COOCH₃ (1) C₉H₇BrFO₃ 263.05 0.88
Methyl 4-bromo-2-fluorobenzoate 179232-29-2 Br (4), F (2), COOCH₃ (1) C₈H₆BrFO₂ 233.03 0.86
2-Bromo-4-fluoro-6-methylbenzoic acid 1003709-47-4 Br (2), F (4), CH₃ (6), COOH (1) C₈H₆BrFO₂ 233.03 0.86
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate Not provided Br (5), Cl (2), F (4), I (3), COOCH₃ (1) C₈H₄BrClFIO₂ 400.38 N/A

Key Differences and Implications

Substituent Effects on Reactivity
  • Iodine vs. Hydroxy/Methoxy at Position 6 :
    The iodine atom in the target compound (position 6) acts as a superior leaving group compared to hydroxy (-OH) or methoxy (-OCH₃) groups in analogs like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (similarity 0.85). This enhances its utility in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions (e.g., Suzuki coupling) .
  • Halogen Diversity :
    Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate () shares multiple halogens but differs in substitution pattern (Br at 5, Cl at 2, I at 3), leading to distinct electronic and steric effects. The target compound’s iodine at position 6 may reduce steric hindrance compared to iodine at position 3, favoring regioselectivity in reactions .
Physical Properties
  • Molecular Weight and Boiling Points :
    The iodine substituent increases molecular weight (365.94 g/mol) compared to analogs like Methyl 4-bromo-2-fluorobenzoate (233.03 g/mol). This elevates boiling points and may reduce volatility, as observed in methyl ester derivatives (Table 3, ).
  • Solubility : Hydroxy or methoxy groups (e.g., Methyl 4-bromo-2-fluoro-6-hydroxybenzoate) improve water solubility, whereas iodine’s hydrophobicity makes the target compound more soluble in organic solvents like DMF or THF .

Biological Activity

Methyl 4-bromo-2-fluoro-6-iodobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of multiple halogen substituents on the benzene ring, suggests a unique reactivity profile that may influence various biological pathways. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is a derivative of benzoic acid, with the molecular formula C9H7BrFIO2C_9H_7BrFIO_2. The synthesis typically involves a multi-step process that includes halogenation reactions. The presence of bromine, fluorine, and iodine enhances its solubility and reactivity in organic solvents, making it suitable for various chemical applications.

Synthesis Steps:

  • Halogenation : Sequential introduction of bromine, fluorine, and iodine onto the aromatic ring.
  • Esterification : Formation of the methyl ester from benzoic acid derivatives.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product.

Biological Activity

The biological activity of this compound is under investigation, with preliminary studies indicating potential antimicrobial and anticancer properties. The halogenated structure may interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has shown that compounds with similar halogenated structures exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have reported that derivatives containing halogens can enhance potency against Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Ciprofloxacin0.008E. coli
Compound X0.125Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could potentially exhibit similar or enhanced activity due to its unique structure.

Anticancer Properties

In vitro studies have indicated that halogenated benzoates can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts its effects are still being elucidated.

Case Studies

  • Topoisomerase Inhibition : A study exploring the inhibition of topoisomerases by halogenated compounds found that certain derivatives showed promising results in inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
  • Antimycobacterial Activity : Research also highlights the potential antimycobacterial properties of similar compounds, suggesting that this compound could be evaluated against Mycobacterium tuberculosis strains .

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymes : The halogen substituents may enhance binding affinity to target enzymes.
  • Alteration of Membrane Permeability : The compound's structure may affect cellular uptake and retention within microbial cells.

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